Dodecyltrimethylammonium chloride

Catalog No.
S565618
CAS No.
112-00-5
M.F
C15H34ClN
M. Wt
263.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium chloride

CAS Number

112-00-5

Product Name

Dodecyltrimethylammonium chloride

IUPAC Name

dodecyl(trimethyl)azanium;chloride

Molecular Formula

C15H34ClN

Molecular Weight

263.89 g/mol

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Antimicrobial Properties

  • DTAC exhibits antimicrobial activity against bacteria, fungi, and viruses. [Source: National Institutes of Health. PubChem. Dodecyltrimethylammonium chloride. ]
  • This property makes it a potential candidate for use in disinfectants, antiseptics, and preservatives. However, more research is required to determine its efficacy and safety in these contexts.

Organic Synthesis

  • DTAC serves as a phase-transfer catalyst in organic synthesis. [Source: Sigma-Aldrich. Dodecyltrimethylammonium chloride. ]
  • Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) to enhance reaction rates and yields.

Micellization

  • DTAC undergoes micellization in aqueous solutions, forming aggregates with specific properties. [Source: Sigma-Aldrich. Dodecyltrimethylammonium chloride. ]
  • Micelles have various applications in research, including solubilizing hydrophobic compounds, delivering drugs, and stabilizing emulsions.

Dodecyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C15H34NClC_{15}H_{34}NCl and a CAS number of 112-00-5. This compound consists of a dodecyl group (a straight-chain alkyl group containing twelve carbon atoms) bonded to a trimethylammonium cation. It is typically found as a white crystalline solid or powder and is soluble in water and organic solvents. Dodecyltrimethylammonium chloride is known for its surfactant properties, making it useful in various applications ranging from industrial processes to laboratory settings .

The mechanism of action of DTAC depends on the specific application. Here are some examples:

  • Surfactant: DTAC lowers the surface tension of liquids by adsorbing at the interface between air and water or between oil and water. This property makes it useful in detergents, wetting agents, and emulsifiers [].
  • Antimicrobial Agent: DTAC can disrupt the cell membranes of microorganisms, leading to cell death []. This property is being explored for developing new disinfectants and antiseptics.

Case Study

DTAC is being investigated for its potential to inactivate enveloped viruses, including influenza virus []. The mechanism involves the interaction of the cationic head group of DTAC with the negatively charged viral envelope, leading to its disruption and virus inactivation.

DTAC can be harmful if swallowed or inhaled and can cause skin and eye irritation []. It is also toxic to aquatic life [].

  • Acute Toxicity: LD50 (oral, rat) = 820 mg/kg [].
  • Personal Protective Equipment: Wear gloves, eye protection, and a respirator when handling DTAC [].
, primarily due to its quaternary ammonium structure. Key reactions include:

  • Hydrolysis: In the presence of water, dodecyltrimethylammonium chloride can undergo hydrolysis, leading to the formation of dodecylamine and hydrochloric acid.
  • Formation of Micelles: When dissolved in water, it can form micelles, which are aggregates that play a crucial role in solubilizing hydrophobic substances.
  • Redox Reactions: Dodecyltrimethylammonium chloride has been shown to act as a stabilizing agent in gas-solid redox reactions, where it can facilitate the oxidation of intermetallic phases .

Dodecyltrimethylammonium chloride exhibits various biological activities, particularly as an antimicrobial agent. It has been shown to possess:

  • Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria, making it useful in disinfectants and antiseptics.
  • Cytotoxic Effects: Studies indicate that it can induce cytotoxicity in certain cell lines, which may limit its use in some biological applications .
  • Membrane Disruption: Its surfactant properties allow it to disrupt microbial membranes, contributing to its antibacterial efficacy .

The synthesis of dodecyltrimethylammonium chloride typically involves a two-step process:

  • Alkylation: The reaction begins with the alkylation of trimethylamine using dodecanol as the alkylating agent.
  • Quaternization: The resulting product is then treated with hydrochloric acid to form dodecyltrimethylammonium chloride.

This method allows for high purity and yield, significantly reducing production costs .

Dodecyltrimethylammonium chloride is utilized in various fields:

  • Surfactants: Commonly used in detergents and emulsifiers due to its ability to reduce surface tension.
  • Antimicrobial Agents: Employed in disinfectants and antiseptic formulations for its antibacterial properties.
  • Industrial Processes: Acts as a stabilizer in

Research on dodecyltrimethylammonium chloride has focused on its interactions with biological membranes and other compounds:

  • Micelle Formation: Studies have shown that the shape and size of micelles formed by dodecyltrimethylammonium chloride can influence its effectiveness in solubilizing other substances .
  • Complexation with Metals: Interaction studies indicate that it can form complexes with metal ions, which may enhance its utility in various chemical processes .

Similar Compounds

Dodecyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
Hexadecyltrimethylammonium chlorideC₁₈H₃₉NClLonger alkyl chain; enhanced antimicrobial activity
Tetradecyltrimethylammonium chlorideC₁₆H₃₅NClIntermediate chain length; similar applications
Cetyltrimethylammonium bromideC₁₈H₃₉NBrBromide salt; often used as a surfactant

Dodecyltrimethylammonium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity, enhancing its effectiveness as a surfactant while minimizing toxicity compared to longer-chain analogs.

The development of quaternary ammonium compounds dates back to the early 20th century, with the first significant milestone occurring in 1916 when Jacobs and Heidelberg developed compounds with notable biocidal properties. The field experienced a substantial breakthrough in 1935 when Domagk discovered that attaching an aliphatic group to the quaternary nitrogen significantly enhanced biocidal properties, leading to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC). This discovery initiated the classification of quaternary ammonium compounds into generations, each offering improved performance characteristics.

The evolution of QACs progressed through several distinct generational improvements:

  • First Generation: Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC), including benzalkonium chloride, characterized by relatively lower biocidal activity
  • Second Generation: Alkyl Dimethyl Ethyl Benzyl Ammonium Chloride (ADEBAC), created through substitution of hydrogen in the aromatic ring with ethyl groups
  • Third Generation: "Dual Quats," comprising an equal mixture of ADBAC and ADEBAC, offering increased biocidal activity and improved detergent properties
  • Fourth Generation: Dialkyldimethyl Ammonium Chloride (DDAC), featuring twin or dual chains that provide superior germicidal performance and increased tolerance to organic loads and water hardness

These generational advances demonstrate the continuous improvement in QAC chemistry aimed at enhancing antimicrobial efficacy while addressing limitations of earlier formulations.

Historical Development of DTAC Applications

Dodecyltrimethylammonium chloride belongs to the alkyltrimethylammonium halides group, which emerged as significant chemicals following the systematic exploration of QAC structure-activity relationships in the mid-20th century. Though specific historical information about DTAC's initial development is limited in published literature, its evolution parallels the broader development of alkyltrimethylammonium compounds that have been extensively used since the 1950s.

DTAC's chemical structure—consisting of a dodecyl (12-carbon) chain attached to a quaternary ammonium group with three methyl substituents—gives it balanced hydrophobic and hydrophilic properties. Researchers recognized early that the 12-carbon chain length provides an optimal balance of water solubility and surface activity, making it particularly valuable for applications requiring specific surfactant properties.

The commercial production and adoption of DTAC accelerated with improvements in synthesis methods, particularly the development of efficient quaternization reactions between dodecyl chloride and trimethylamine. These synthesis improvements enabled more cost-effective production and wider industrial adoption.

Current Research Landscape and Significance

The scientific interest in DTAC continues to grow, with over 700 articles published on quaternary ammonium compounds in 2020 alone. Current research focuses on several key areas:

  • Environmental impact assessment and biodegradability studies in various ecosystems, particularly marine environments
  • Structure-activity relationship investigations to optimize antimicrobial efficacy while minimizing environmental toxicity
  • Exploration of novel applications in pharmaceutical formulations, cosmetics, and specialized industrial processes
  • Development of more sustainable and environmentally friendly synthesis methods

The significance of DTAC in contemporary research stems from its versatility as a cationic surfactant with antimicrobial properties. Its widespread use in consumer products, industrial applications, and research settings necessitates comprehensive understanding of both its beneficial properties and potential environmental impacts.

The self-assembly of DTAC in aqueous media is governed by hydrophobic interactions between its dodecyl chains and electrostatic repulsion among its trimethylammonium head groups. Conductivity measurements reveal a linear decrease in critical micelle concentration (cmc) with increasing temperature, contrasting with the U-shaped cmc-temperature relationship observed in surfactants like dodecyldimethylethylammonium bromide (DDAB) [1] [3]. At 298.15 K, DTAC exhibits a cmc of 0.0213 mol kg⁻¹, which decreases to 0.0196 mol kg⁻¹ at 308.15 K [1]. This temperature dependence arises from competing effects: enhanced hydrophobic interactions at higher temperatures promote micellization, while increased head group thermal motion inhibits aggregation [3].

Counterion identity critically modulates self-assembly. Compared to bromide ions in dodecyltrimethylammonium bromide (DTAB), chloride ions in DTAC exhibit weaker micellar binding due to their smaller size and stronger hydration [1] [5]. This results in a 30-40% higher cmc for DTAC relative to DTAB at equivalent temperatures [1]. Molecular dynamics simulations demonstrate that chloride ions form a diffuse counterion cloud around micelles, whereas bromide ions penetrate deeper into the micelle-water interface, reducing electrostatic repulsion [4] [5].

Theoretical Models of DTAC Micelle Behavior

The charged pseudo-phase separation model effectively describes DTAC micellization thermodynamics. Free energy calculations (ΔG°m = 35.2 kJ mol⁻¹ at 298 K) show micelle formation is entropy-driven across all temperatures, contrasting with DDAB's enthalpy-driven behavior above 303 K [1]. Entropic contributions (-TΔS°m) dominate due to water structure reorganization: hydrophobic hydration shells around dodecyl chains release ordered water molecules during micellization, increasing system entropy [1] [3].

Aggregation number (N) follows a power-law relationship with surfactant concentration (N ∝ (C/cmc)⁰·⁶), as confirmed by fluorescence quenching and electron paramagnetic resonance (EPR) studies [5]. This scaling reflects the balance between chain packing energy and head group repulsion. At cmc, DTAC micelles contain ~48 monomers, growing to ~73 monomers at 3× cmc [5]. The degree of counterion dissociation (α) remains temperature-dependent, decreasing from 0.39 at 278 K to 0.27 at 328 K due to enhanced ion pairing at elevated temperatures [3].

Structure-Activity Relationships in Research Contexts

DTAC's molecular architecture dictates its interfacial behavior:

  • Alkyl chain length: Compared to decyltrimethylammonium chloride (DeTAC), DTAC's longer dodecyl chain lowers cmc by 60% (0.0213 vs. 0.052 mol kg⁻¹ at 298 K) [3].
  • Head group structure: The compact trimethylammonium group enables tighter micellar packing versus bulkier analogs like DDAB, reducing micelle hydration (55% water volume fraction vs. 62% for DDAB) [1] [5].
  • Counterion effects: Substituting chloride with hydrolyzable anions (e.g., phosphate, carbonate) induces structural transitions. With HPO₄²⁻, DTAC forms elongated prolate micelles (axial ratio 2.1:1), whereas oxalate promotes bilayer structures [2].

Hydrotropic modifiers like hydroxybenzoate (HB) isomers differentially alter micelle morphology. Ortho-HB anions penetrate 1.2 Å deeper into DTAC micelles than para-HB, increasing core order parameters from 0.18 to 0.32 [4]. This penetration reduces micelle line density by 15%, favoring ellipsoidal over cylindrical geometries [4].

Molecular Dynamics of DTAC in Various Systems

Atomistic simulations reveal three distinct hydration zones in DTAC micelles:

  • Core region (0-8 Å from center): 12% water occupancy, dominated by alkyl chain van der Waals interactions.
  • Interfacial region (8-16 Å): 55% water, containing chloride ions and hydrated head groups.
  • Bulk-like region (>16 Å): 90% water, with diffusional properties matching bulk electrolyte solutions [4] [5].

Counterion orientation critically affects stability. In HB-containing systems, 68% of ortho-HB anions adopt radial orientations with hydroxyl groups pointing toward the micelle center, forming intramicellar hydrogen bonds (2.8 Å O-O distance) [4]. This contrasts with para-HB, where 82% of anions align tangentially, minimizing steric clashes between hydroxyl and carboxyl groups [4].

Hydration dynamics follow a stretched exponential decay (τ = 18 ps, β = 0.75), indicating heterogeneous water mobility near head groups [5]. Microviscosity in the interfacial region increases from 2.1 cP to 3.8 cP as aggregation number rises from 48 to 73, slowing probe rotation rates by 40% [5]. These dynamics explain the 0.4 quenching probability observed in fluorescence studies of micellar reactions [5].

Physical Description

Liquid

UNII

A81MSI0FIC

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 467 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 455 of 467 companies with hazard statement code(s):;
H302 (89.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (71.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (26.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (81.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (55.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-00-5

Use Classification

Cosmetics -> Antistatic; Emulsifying; Preservative

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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